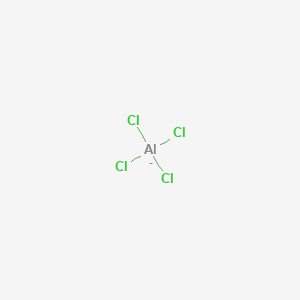
Tetrachloroalumanuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrachloroalumanuide is an anion formed from aluminium and chlorine, with the chemical formula AlCl₄⁻ . This anion has a tetrahedral shape, similar to carbon tetrachloride, where carbon is replaced with aluminium . This compound is known for its role in various chemical reactions, particularly in organic synthesis and industrial applications.
Métodos De Preparación
Tetrachloroalumanuide can be synthesized through several methods:
Direct Synthesis: One method involves the direct incorporation of aluminium ions onto a framework using urea tetrachloroaluminate as a novel aluminium source.
Industrial Production: In industrial settings, tetrachloroaluminate ions are often formed as intermediates in the Friedel-Crafts reactions when aluminium chloride is used as the catalyst. This method involves the reaction of an alkyl halide with a strong Lewis acid to form an activated electrophile composed of the tetrachloroaluminate ion and the alkyl group.
Análisis De Reacciones Químicas
Tetrachloroalumanuide undergoes various types of chemical reactions:
Substitution Reactions: In Friedel-Crafts alkylation and acylation, tetrachloroaluminate ions act as intermediates. The alkyl halide reacts with the Lewis acid to form an activated electrophile, which then reacts with an aromatic ring to form an alkylbenzenium carbocation.
Condensation-Addition Reactions: These reactions are commonly carried out in molten tetrachloroaluminate solvents.
Dehydrogenation-Addition Reactions:
Aplicaciones Científicas De Investigación
Tetrachloroalumanuide has a wide range of applications in scientific research:
Chemistry: It is used as a component of electrolytes for batteries, particularly lithium batteries.
Biology and Medicine: While specific applications in biology and medicine are less common, its role in organic synthesis can indirectly contribute to the development of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of tetrachloroaluminate(1-) involves its role as a Lewis acid. In Friedel-Crafts reactions, it forms an activated electrophile with the alkyl halide, which then reacts with an aromatic ring to form a carbocation. This carbocation reacts with the tetrachloroaluminate anion, regenerating the aromatic ring and forming hydrochloric acid . In other reactions, such as dehydrogenation-addition, it stabilizes short-lived intermediates, facilitating the reaction .
Comparación Con Compuestos Similares
Tetrachloroalumanuide can be compared with other similar compounds, such as:
Tetrachloroborate(1-): Similar in structure but contains boron instead of aluminium.
Tetrachloroferrate(1-): Contains iron instead of aluminium and has different reactivity and applications.
Tetrachlorostannate(1-): Contains tin instead of aluminium and is used in different industrial processes.
This compound is unique due to its specific reactivity as a Lewis acid and its role in various organic and industrial reactions .
Propiedades
Fórmula molecular |
AlCl4- |
|---|---|
Peso molecular |
168.8 g/mol |
Nombre IUPAC |
tetrachloroalumanuide |
InChI |
InChI=1S/Al.4ClH/h;4*1H/q+3;;;;/p-4 |
Clave InChI |
BXILREUWHCQFES-UHFFFAOYSA-J |
SMILES |
[Al-](Cl)(Cl)(Cl)Cl |
SMILES canónico |
[Al-](Cl)(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


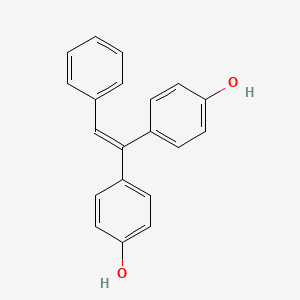
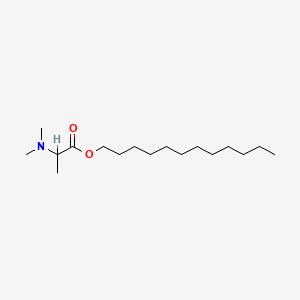
![4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride](/img/structure/B1228846.png)



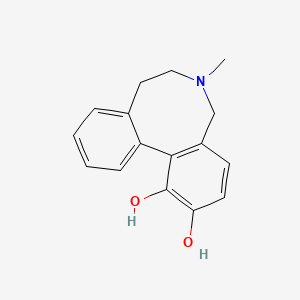
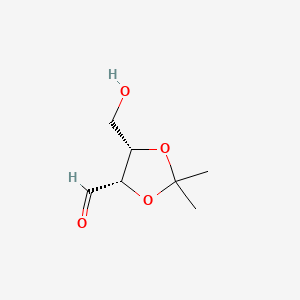
![6-[[(2S)-1-oxo-2-(4-oxo-1,2,3-benzotriazin-3-yl)propyl]amino]hexanoic acid](/img/structure/B1228853.png)
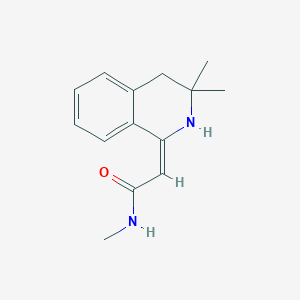
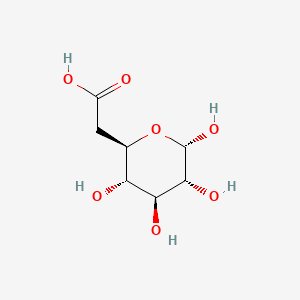
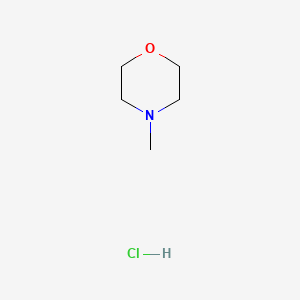

![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylsilylpyrimidine-2,4-dione](/img/structure/B1228862.png)
